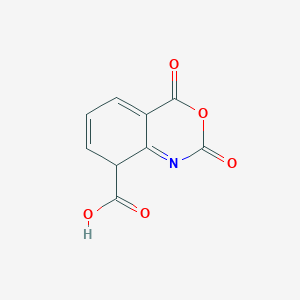![molecular formula C67H101NO20 B12349539 N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saccharocarcin A is an antibiotic compound originally isolated from the bacterium Saccharothrix aerocolonigenes subsp. antibiotica. It is known for its pronounced activity against Gram-positive bacteria and Chlamydia trachomatis. Structurally, it is an unusual tetronic acid related to compounds like kijanimicin, chlorothricin, tetrocarcin, and versipelostatin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Saccharocarcin A involves complex organic reactions, primarily due to its macrocyclic lactone structure. The synthetic routes typically include the formation of the tetronic acid core followed by the attachment of various sugar moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production of Saccharocarcin A is generally achieved through fermentation processes using the bacterium Saccharothrix aerocolonigenes subsp. antibiotica. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Saccharocarcin A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, particularly on its sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products often retain the core antibiotic activity of Saccharocarcin A but may exhibit different pharmacokinetic properties .
Applications De Recherche Scientifique
Saccharocarcin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their synthesis.
Biology: Its activity against Gram-positive bacteria and makes it a valuable tool for studying bacterial infections and antibiotic resistance.
Medicine: Saccharocarcin A is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the development of new antibiotics and as a reference compound in quality control processes
Mécanisme D'action
Saccharocarcin A exerts its effects by inhibiting the transcription from the promoter of GRP78, a gene activated as part of a stress signaling pathway under glucose deprivation. This inhibition results in the unfolded protein response (UPR), causing selective and massive killing of glucose-deprived cells. Additionally, it targets the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Saccharocarcin A is structurally related to several other compounds, including:
- Kijanimicin
- Chlorothricin
- Tetrocarcin
- Versipelostatin
Uniqueness
What sets Saccharocarcin A apart is its unique combination of a tetronic acid core with multiple sugar moieties, which contributes to its potent antibiotic activity. Unlike some of its analogs, Saccharocarcin A has shown significant activity against Chlamydia trachomatis without inducing cytotoxicity in host cells .
Propriétés
Formule moléculaire |
C67H101NO20 |
|---|---|
Poids moléculaire |
1240.5 g/mol |
Nom IUPAC |
N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24-,62-54- |
Clé InChI |
WBJMUCNBAGLXQP-MCSWFQKOSA-N |
SMILES isomérique |
CCC1CC23C(C=C1)/C=C(\C(C(/C=C(\C4C=CC5C(C4(/C(=C(\C2=O)/C(=O)O3)/O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)/C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)/C |
SMILES canonique |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


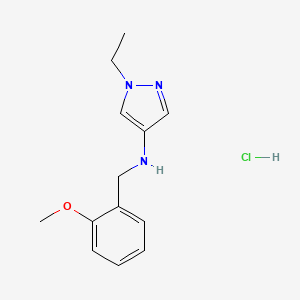
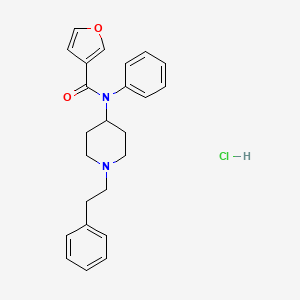

![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
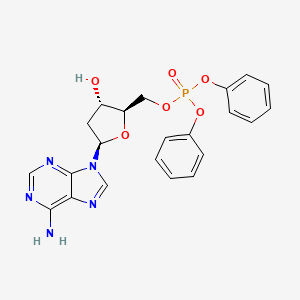
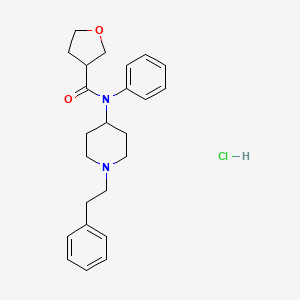
![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)

![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)
